![molecular formula C15H10ClNO2 B12604067 Phenol, 4-[5-(3-chlorophenyl)-3-isoxazolyl]- CAS No. 651021-79-3](/img/structure/B12604067.png)
Phenol, 4-[5-(3-chlorophenyl)-3-isoxazolyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[5-(3-chlorophenyl)-3-isoxazolyl]- typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Chlorophenyl Substitution: The 3-chlorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated phenol in the presence of a palladium catalyst.
Final Assembly: The final step involves the coupling of the isoxazole ring with the chlorophenyl-substituted phenol under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反应分析
Types of Reactions
Phenol, 4-[5-(3-chlorophenyl)-3-isoxazolyl]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can undergo reduction reactions, particularly at the isoxazole ring, using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., Br2, Cl2), nitrating agents (e.g., HNO3)
Major Products Formed
Oxidation: Quinones
Reduction: Reduced isoxazole derivatives
Substitution: Halogenated or nitrated phenol derivatives
科学研究应用
Phenol, 4-[5-(3-chlorophenyl)-3-isoxazolyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Phenol, 4-[5-(3-chlorophenyl)-3-isoxazolyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Phenol, 4-chloro-: A simpler phenol derivative with a single chlorine substitution.
Phenol, 4-[5-(3-bromophenyl)-3-isoxazolyl]-: Similar structure but with a bromine atom instead of chlorine.
Phenol, 4-[5-(3-fluorophenyl)-3-isoxazolyl]-: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
Phenol, 4-[5-(3-chlorophenyl)-3-isoxazolyl]- is unique due to the presence of both the 3-chlorophenyl and 3-isoxazolyl groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
651021-79-3 |
|---|---|
分子式 |
C15H10ClNO2 |
分子量 |
271.70 g/mol |
IUPAC 名称 |
4-[5-(3-chlorophenyl)-1,2-oxazol-3-yl]phenol |
InChI |
InChI=1S/C15H10ClNO2/c16-12-3-1-2-11(8-12)15-9-14(17-19-15)10-4-6-13(18)7-5-10/h1-9,18H |
InChI 键 |
KJRZUFZLXSBADK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=NO2)C3=CC=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


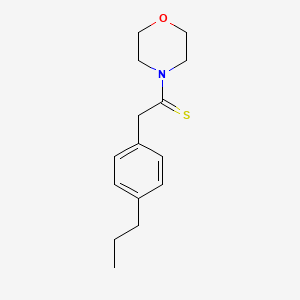
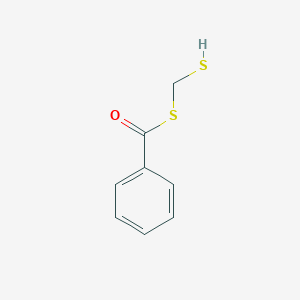
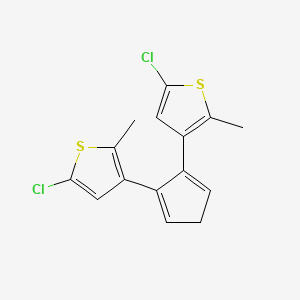
![2-[(6,6-Difluorohex-5-en-1-yl)sulfanyl]-3lambda~4~,1-benzothiazin-3(4H)-one](/img/structure/B12604008.png)
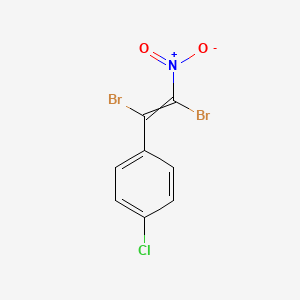

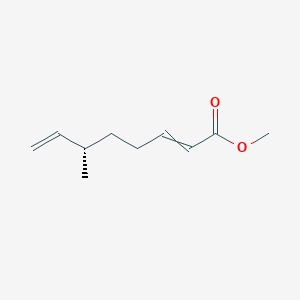
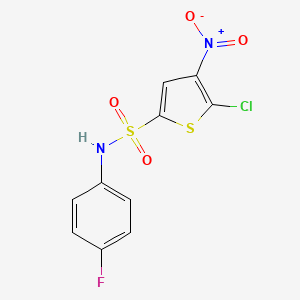
![Phenol, 2-[[1-(2-pyridinyl)-3-butenyl]amino]-](/img/structure/B12604049.png)
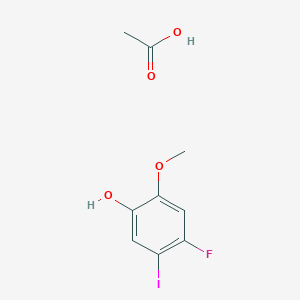
![{[2,5-Bis(dodecyloxy)-4-(phenylethynyl)phenyl]ethynyl}(trimethyl)silane](/img/structure/B12604060.png)
![3'-O-Acetyl-5-[4-(tert-butyldisulfanyl)but-1-yn-1-yl]-2'-deoxyuridine](/img/structure/B12604070.png)
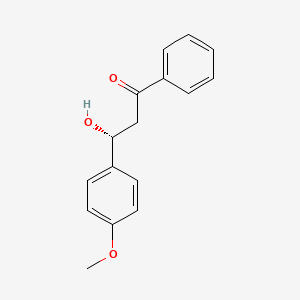
![5-Bromo-2-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12604085.png)
